1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine
Description
Properties
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonyl-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-25-19-15-16(2)9-10-20(19)26(23,24)22-13-11-21(12-14-22)18-8-6-5-7-17(18)3/h5-10,15H,4,11-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITKFGKIYAZJAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Piperazine reacts with o-tolyl halides (e.g., o-tolyl chloride or bromide) under basic conditions. For example, patent CN103254153A describes the use of piperazine monohydrochloride to suppress di-substitution, achieving >90% mono-alkylation yields when using a 1.2:1 molar ratio of o-tolyl bromide to piperazine in methanol at 80°C. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Solvent | Methanol |
| Temperature | 80°C |
| Reaction Time | 5–6 hours |
| Base | Triethylamine |
Catalytic Coupling Approaches
Transition-metal catalysis (e.g., palladium) enables coupling of piperazine with o-tolyl boronic acids, though this method is less common due to cost.
Sulfonylation of 4-(o-Tolyl)piperazine
Reaction with 2-Ethoxy-4-methylbenzenesulfonyl Chloride
The sulfonylation step employs 2-ethoxy-4-methylbenzenesulfonyl chloride in dichloromethane or tetrahydrofuran (THF) with a tertiary amine base (e.g., -diisopropylethylamine $$):
WO2017137048A1 highlights the importance of slow sulfonyl chloride addition to minimize di-sulfonylation. Typical conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Reaction Time | 2–3 hours |
| Base Equivalents | 2.5 |
Purification Strategies
Crude products are purified via:
-
Recrystallization : Ethanol/water mixtures yield 85–90% pure product.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
Alternative Pathways and Optimization
One-Pot Synthesis
Combining alkylation and sulfonylation in a single pot reduces isolation steps. However, competing reactions necessitate precise stoichiometry, as excess sulfonyl chloride leads to over-sulfonylation.
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate sulfonylation but increase di-substitution risks. Non-polar solvents (toluene) improve selectivity but prolong reaction times.
Analytical Characterization
Final products are validated using:
-
: Aromatic protons (δ 7.2–7.4 ppm), piperazine protons (δ 2.5–3.5 ppm).
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HPLC : Retention time ~12.3 min (C18 column, acetonitrile/water 70:30).
Industrial-Scale Considerations
Patent CN103254153A emphasizes cost-effective piperazine dihydrochloride recycling, reducing raw material expenses by 40% . Large batches (≥1 kg) use vacuum distillation for solvent recovery, achieving 92% overall yield.
Chemical Reactions Analysis
Types of Reactions
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Piperazine derivatives with sulfonyl and aryl substituents are common in drug discovery. Below is a comparative analysis of structurally related compounds:
Pharmacological and Functional Differences
Receptor Affinity :
- The 2-methoxyphenylpiperazine derivative () exhibits high dopamine D2 receptor affinity due to electron-donating methoxy groups enhancing π-π stacking interactions. In contrast, sulfonyl-containing analogs (e.g., 5-1 in ) prioritize interactions with sulfonyl-binding enzymes or transporters .
- The absence of a methoxy group in the target compound may reduce dopamine receptor binding but could favor other targets, such as serotonin or sigma receptors, depending on substituent orientation .
Anticancer Activity :
- Derivatives like 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine () show broad cytotoxicity via apoptosis induction, attributed to the chlorobenzhydryl group’s lipophilic and aromatic stacking properties. The target compound’s ethoxy and methyl groups may similarly enhance membrane permeability but require empirical validation .
- Metabolic Stability: Sulfonyl groups (e.g., trifluoromethylsulfonyl in 5-1) improve metabolic resistance compared to non-sulfonylated analogs. The ethoxy group in the target compound may further slow hepatic clearance .
Structure-Activity Relationship (SAR) Insights
- Sulfonyl Group Position :
- Aryl Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in ) increase receptor affinity by stabilizing charge-transfer complexes. The target compound’s ethoxy group (electron-donating) may instead favor allosteric modulation .
Biological Activity
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine is a synthetic compound belonging to the class of sulfonyl piperazines. Its unique structural properties have sparked interest in its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 915932-53-5
- Molecular Weight : 374.5 g/mol
- Molecular Formula : C18H24N2O3S
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : Similar piperazine derivatives have shown inhibition of acetylcholinesterase, which is crucial in neuropharmacology .
- Receptor Interaction : The sulfonyl group may facilitate binding to specific receptors involved in various signaling pathways.
Anticancer Activity
Research indicates that derivatives of piperazines, including this compound, exhibit potential anticancer properties. For example, studies have demonstrated that certain piperazine compounds can induce apoptosis in cancer cells by targeting BCL2 and caspases .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Apoptosis induction |
| 3e | 18 | BCL2 targeting |
| 6b | TBD | Caspase activation |
Neuropharmacological Effects
Piperazine derivatives have been explored for their neuropharmacological effects, particularly in treating neurodegenerative diseases such as Alzheimer's. Virtual screening studies suggest that these compounds can bind to the peripheral anionic site of acetylcholinesterase, potentially inhibiting amyloid peptide aggregation .
Case Studies and Research Findings
- Inhibition of Acetylcholinesterase : A study reported that piperazine derivatives effectively inhibited human acetylcholinesterase, demonstrating their potential as therapeutic agents for Alzheimer's disease .
- Anticancer Properties : Research on similar compounds revealed significant anticancer activity through apoptosis induction and modulation of key apoptotic pathways .
- Synthetic Pathways : The synthesis of this compound involves specific reaction conditions that enhance its yield and purity, making it suitable for further biological testing .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine with high purity?
- Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine core and coupling with substituted aryl groups. Key steps include:
- Sulfonylation : Reacting piperazine with 2-ethoxy-4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DCM) .
- Aryl coupling : Use of Buchwald-Hartwig amination or Ullmann coupling to introduce the o-tolyl group, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the sulfonyl and aryl groups (e.g., distinguishing para vs. ortho substitution) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion at m/z 385.14) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity and detect trace intermediates .
Q. How does the electronic nature of substituents (e.g., ethoxy, methyl) influence reactivity?
- Answer :
- The 2-ethoxy group on the sulfonyl phenyl ring acts as an electron-donating group, stabilizing intermediates during synthesis via resonance .
- The o-tolyl group introduces steric hindrance, affecting coupling reaction yields. Computational studies (DFT) suggest π-π stacking interactions with aromatic residues in biological targets .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Answer :
- Asymmetric lithiation : Use (-)-sparteine or chiral diamines to induce asymmetry during piperazine ring functionalization, achieving enantiomeric excess (ee) >90% .
- Chiral auxiliaries : Introduce a removable chiral group (e.g., Evans oxazolidinone) during sulfonylation, followed by diastereomeric resolution .
- Key challenge : Avoiding racemization during deprotection steps requires low-temperature conditions (-20°C) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Answer :
- Assay standardization : Control variables such as buffer pH (e.g., 7.4 vs. 6.5 alters ionization of sulfonamide groups) and cell passage number .
- Metabolic stability : Test for off-target effects using cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) to identify confounding interactions .
- Structural analogs : Compare activity trends across derivatives (e.g., fluorobenzyl vs. methoxybenzyl substitutions) to isolate SAR patterns .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Answer :
- Docking studies : Use AutoDock Vina to predict interactions with serotonin receptors (5-HT₆/5-HT₇), focusing on sulfonyl oxygen hydrogen bonds with Arg³⁴⁵ .
- MD simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories) to identify residues (e.g., Tyr¹⁸⁹) critical for binding .
- QSAR models : Develop regression models correlating logP values (range 2.1–3.8) with blood-brain barrier permeability .
Methodological Considerations
Q. What protocols mitigate degradation during long-term storage?
- Answer :
- Storage conditions : Argon atmosphere, -80°C, in amber vials to prevent photodegradation of the sulfonamide group .
- Stability testing : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with HPLC-MS quantification .
Q. How to validate the compound’s mechanism of action in neurological assays?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
